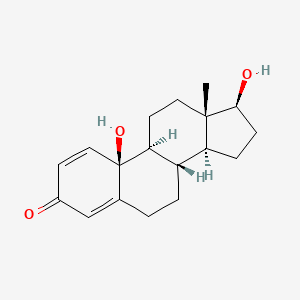

10beta,17beta-Dihydroxyestra-1,4-dien-3-one

Vue d'ensemble

Description

Ce composé est unique en ce qu'il se convertit sélectivement en estradiol dans le cerveau, tout en restant inerte dans le reste du corps . Cette conversion sélective en fait un candidat prometteur pour le traitement des affections neurologiques et psychiatriques associées à une carence en œstrogènes .

Méthodes De Préparation

La synthèse de la 10β,17β-Dihydroxyestra-1,4-diène-3-one implique plusieurs étapes. La matière première est généralement l'œstrone, qui subit une série de réactions chimiques pour produire le composé final. La voie de synthèse comprend des réactions de réduction, d'hydroxylation et de déshydrogénation .

Analyse Des Réactions Chimiques

La 10β,17β-Dihydroxyestra-1,4-diène-3-one subit plusieurs types de réactions chimiques :

Réduction : Le composé peut être réduit en estradiol par l'action des enzymes déshydrogénase/réductase à chaîne courte.

Oxydation : Il peut être oxydé pour former de l'œstrone dans certaines conditions.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution avec divers réactifs.

Les réactifs couramment utilisés dans ces réactions comprennent le borohydrure de sodium pour la réduction et le trioxyde de chrome pour l'oxydation . Les principaux produits formés à partir de ces réactions sont l'estradiol et l'œstrone .

Applications de la recherche scientifique

La 10β,17β-Dihydroxyestra-1,4-diène-3-one a plusieurs applications de recherche scientifique :

Endocrinologie : Le composé est utilisé pour étudier le rôle des œstrogènes dans divers processus physiologiques.

Pharmacologie : Il sert de composé modèle pour développer des modulateurs sélectifs des récepteurs aux œstrogènes.

Mécanisme d'action

Le mécanisme d'action de la 10β,17β-Dihydroxyestra-1,4-diène-3-one implique sa conversion en estradiol dans le cerveau. Cette conversion est assurée par les enzymes déshydrogénase/réductase à chaîne courte, qui réduisent le composé en estradiol . L'estradiol exerce ensuite ses effets en se liant aux récepteurs aux œstrogènes, en modulant l'expression des gènes et en influençant divers processus cellulaires . Cette conversion sélective garantit que les effets œstrogéniques sont limités au cerveau, ce qui minimise les effets secondaires périphériques .

Applications De Recherche Scientifique

10β,17β-Dihydroxyestra-1,4-dien-3-one has several scientific research applications:

Endocrinology: The compound is used to investigate the role of estrogen in various physiological processes.

Pharmacology: It serves as a model compound for developing selective estrogen receptor modulators.

Ophthalmology: Research has shown its potential in protecting retinal ganglion cells and preserving visual function in glaucoma.

Mécanisme D'action

The mechanism of action of 10β,17β-Dihydroxyestra-1,4-dien-3-one involves its conversion to estradiol in the brain. This conversion is mediated by short-chain dehydrogenase/reductase enzymes, which reduce the compound to estradiol . Estradiol then exerts its effects by binding to estrogen receptors, modulating gene expression, and influencing various cellular processes . This selective conversion ensures that the estrogenic effects are confined to the brain, minimizing peripheral side effects .

Comparaison Avec Des Composés Similaires

La 10β,17β-Dihydroxyestra-1,4-diène-3-one est unique en sa conversion sélective en estradiol dans le cerveau. Parmi les composés similaires, citons :

Estradiol : Le principal œstrogène chez l'humain, qui a des effets généralisés dans tout l'organisme.

Œstrone : Une autre forme d'œstrogène qui peut être convertie en estradiol.

Estriol : Un œstrogène plus faible qui est principalement produit pendant la grossesse.

Comparée à ces composés, la 10β,17β-Dihydroxyestra-1,4-diène-3-one offre l'avantage d'effets œstrogéniques sélectifs pour le cerveau, ce qui en fait un outil précieux pour étudier et traiter les affections neurologiques .

Propriétés

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-10,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h6,9-10,13-16,20-21H,2-5,7-8H2,1H3/t13-,14-,15-,16-,17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKDFTLKOKNUJP-UGDFAFBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337122 | |

| Record name | 10beta,17beta-Dihydroxyestra-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-02-0 | |

| Record name | Estradiol paraquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10beta,17beta-Dihydroxyestra-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL PARAQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9WW8CA3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569269.png)

![2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2569271.png)

![2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2569277.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B2569279.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2569280.png)

![1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2569283.png)